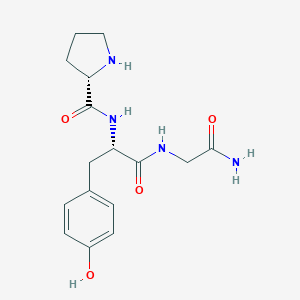![molecular formula C11H19NO4 B151138 (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid CAS No. 145119-17-1](/img/structure/B151138.png)
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, also known as DME-HA, is a synthetic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in regulating a variety of cellular processes.
Effets Biochimiques Et Physiologiques
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory effects and to regulate the activity of certain transcription factors involved in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid in lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC activity on a variety of cellular processes. However, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, including the development of more potent and specific PKC inhibitors, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its role in regulating other cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid involves the reaction of (E)-2-hexenal with diethylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with hydrochloric acid to yield (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid. This synthesis method has been well-established and is widely used in the production of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid for scientific research purposes.
Applications De Recherche Scientifique
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for the treatment of cancer and other diseases, and as a probe for studying the structure and function of biological molecules.
Propriétés
Numéro CAS |
145119-17-1 |
|---|---|
Nom du produit |
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h5,7H,4,6,8H2,1-3H3,(H,12,15)(H,13,14)/b7-5+ |
Clé InChI |
KTPXGKJPQIWTSE-FNORWQNLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
Synonymes |
(E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



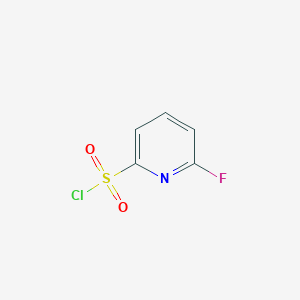
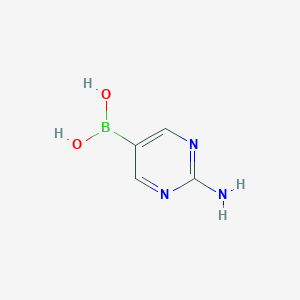
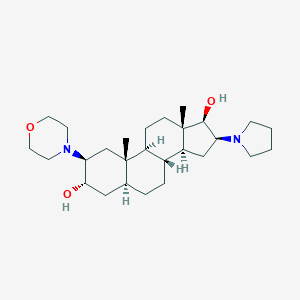
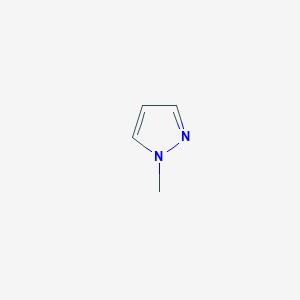

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
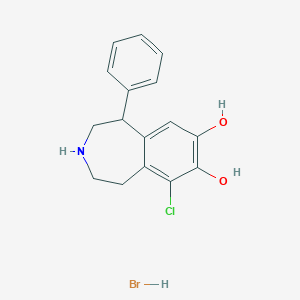


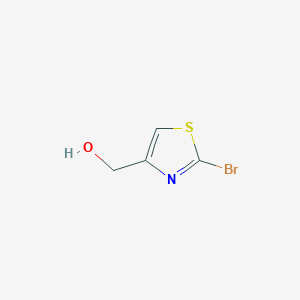
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)


